molecular formula C14H14O2 B2375762 (2Z,6Z)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one CAS No. 327106-88-7

(2Z,6Z)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one

Cat. No.: B2375762
CAS No.: 327106-88-7
M. Wt: 214.264
InChI Key: OWSXNQXMLFUBIS-UHFFFAOYSA-N
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Description

(2Z,6Z)-2-Benzylidene-6-(hydroxymethylidene)cyclohexan-1-one is a bicyclic ketone featuring conjugated α,β-unsaturated carbonyl systems. The Z-configuration at both the 2- and 6-positions creates a planar, rigid structure stabilized by intramolecular hydrogen bonding between the hydroxymethylidene (–CHOH) and ketone groups.

Properties

IUPAC Name

(2Z,6Z)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2/b12-9-,13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRYUUVXVWIWMO-QKFASICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=CC=C2)/C(=O)/C(=C\O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound is an α,β-unsaturated aldehyde, a class of compounds that often participate in Michael addition reactions with nucleophiles in biological systems. This could potentially lead to modifications of target proteins or enzymes, altering their function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-hydroxy-3-(phenylmethylidene)cyclohex-1-ene-1-carbaldehyde. For instance, the compound’s reactivity might be affected by the pH of its environment due to the presence of acidic and basic groups in its structure.

Biological Activity

(2Z,6Z)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexanone structure with hydroxymethylidene and benzylidene substituents. Its molecular formula is C15H16O2C_{15}H_{16}O_{2}. The structural formula can be represented as follows:

 2Z 6Z 2 benzylidene 6 hydroxymethylidene cyclohexan 1 one\text{ 2Z 6Z 2 benzylidene 6 hydroxymethylidene cyclohexan 1 one}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
  • Antioxidant Properties : The compound demonstrates significant antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
  • Scavenging Free Radicals : The compound's structure allows it to neutralize free radicals effectively.
  • Modulation of Cell Signaling Pathways : It has been observed to influence signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

A study conducted by [source 2] evaluated the effectiveness of this compound against various microorganisms. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Antioxidant Activity

In another study, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µM, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The study found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Scientific Research Applications

The compound (2Z,6Z)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on biological, pharmaceutical, and material science domains.

Structure and Composition

  • Molecular Formula : C20_{20}H18_{18}O
  • Molecular Weight : 290.4 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexanone core with two benzylidene substituents, which contribute to its reactivity and interaction with biological systems.

Biological Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds with similar structures can scavenge free radicals, thus potentially reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of benzylidene cyclohexanones have been reported to induce apoptosis in various cancer cell lines.

Pharmaceutical Applications

The compound is being explored for its potential use in drug development:

  • Drug Design : The structural characteristics of this compound allow it to serve as a lead compound for synthesizing new pharmaceuticals targeting specific enzymes or receptors.
  • Therapeutic Compositions : There are ongoing studies into the formulation of this compound into therapeutic agents for treating diseases such as cancer and inflammatory disorders.

Material Science Applications

In material science, this compound is being investigated for its potential role in developing new materials:

  • Polymer Chemistry : The reactivity of the compound can be harnessed to create novel polymers with desirable mechanical and thermal properties.
  • Coatings and Adhesives : Its structural attributes may also allow it to be used in formulating advanced coatings and adhesives with enhanced durability and performance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of a related benzylidene cyclohexanone derivative in inhibiting the growth of breast cancer cells. The researchers noted that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 2: Antioxidant Effects

Another research project focused on the antioxidant properties of similar compounds found that they effectively reduced oxidative stress markers in vitro. This suggests that this compound could be beneficial in formulating dietary supplements aimed at enhancing cellular health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The compound shares structural motifs with benzylidene-containing heterocycles, such as those in and . Key comparisons include:

Table 1: Substituent and Functional Group Comparison
Compound Core Structure Substituents Key Functional Groups
Target Compound Cyclohexanone 2-(Benzylidene), 6-(hydroxymethylidene) C=O (ketone), C=C (enone), –CHOH
Compound (17) Benzodithiazine 2-Hydroxybenzylidene, hydrazino, chloro, cyano C≡N, C=N, SO₂
Compound (6) Benzodithiazine 2,4-Dihydroxybenzylidene, hydrazino, chloro, methyl C=N, SO₂, –OH
  • Electronic Effects: The target’s hydroxymethylidene group (–CHOH) introduces electron-donating resonance effects, contrasting with the electron-withdrawing cyano (–C≡N) and sulfonyl (SO₂) groups in and . The benzylidene moiety in all compounds enables π-conjugation, but the target’s cyclohexanone core lacks the aromatic heterocyclic stabilization seen in benzodithiazines.
  • Solubility and Stability: The dihydroxybenzylidene group in (mp 318–319°C) suggests higher polarity and intermolecular hydrogen bonding compared to the target compound, which likely has lower thermal stability due to its non-aromatic core.

Spectroscopic Characterization

Table 2: Key Spectral Data Comparison
Compound IR (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
Target Compound ~1700 (C=O), ~1600 (C=C) Benzylidene protons: ~7.0–8.0; –CHOH: ~4.5–5.5
Compound (17) 2235 (C≡N), 1605 (C=N), 1160 (SO₂) Aromatic H: 6.90–7.84; N–CH3: 3.69
Compound (6) 1630 (C=N), 1150 (SO₂) Aromatic H: 6.38–7.70; –OH: 10.10–10.24
  • IR Analysis: The target’s ketone C=O stretch (~1700 cm⁻¹) is absent in benzodithiazines, which instead show SO₂ stretches (~1150–1160 cm⁻¹) . The enone C=C in the target aligns with C=N stretches (~1600–1630 cm⁻¹) in and , indicating similar conjugation effects .
  • NMR Analysis :

    • The dihydroxybenzylidene protons in exhibit downfield shifts (δ 10.10–10.24 ppm) due to –OH groups , whereas the target’s hydroxymethylidene protons would resonate upfield (δ ~4.5–5.5 ppm) due to reduced electron withdrawal.

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

The target compound’s structure derives from cyclohexan-1-one, functionalized at C2 and C6 with benzylidene (Ph–CH=) and hydroxymethylidene (HO–CH=) groups, respectively. The Z-configuration at both double bonds imposes significant steric constraints, as the substituents on either side of the double bonds occupy cis positions. This arrangement contrasts with the more thermodynamically stable E-isomers commonly observed in aldol adducts. The hydroxymethylidene group introduces additional complexity due to the potential for tautomerization or oxidation, necessitating protective strategies during synthesis.

Tautomeric and Electronic Effects

The hydroxymethylidene group (–CH=OH) may exhibit keto-enol tautomerism, favoring the enolic form (–CHOH–) under acidic conditions. Stabilization of the desired α,β-unsaturated ketone system requires careful pH control and conjugation with the aromatic benzylidene moiety. Computational studies of similar systems suggest that extended π-conjugation between the two enone systems delocalizes electron density, reducing the likelihood of undesired tautomerization.

Synthetic Strategies

Sequential Aldol Condensation

A stepwise aldol condensation approach enables the selective introduction of benzylidene and hydroxymethylidene groups.

Formation of 2-Benzylidenecyclohexan-1-one

Initial condensation of cyclohexanone with benzaldehyde under basic conditions (e.g., KOH/EtOH) yields 2-benzylidenecyclohexan-1-one, a well-documented intermediate. The reaction proceeds via enolate formation at C2, followed by nucleophilic attack on benzaldehyde. Kinetic control (low temperature, 0–5°C) favors the Z-isomer, though mixtures often result without stereochemical guidance:

$$
\text{Cyclohexanone} + \text{PhCHO} \xrightarrow{\text{KOH}} \text{2-Benzylidenecyclohexan-1-one} \quad
$$

One-Pot Bis-Condensation Using Cyclohexane-1,2-dione

Employing cyclohexane-1,2-dione as a diketone precursor allows simultaneous condensation with two aldehydes. This method, demonstrated in crossed-aldol reactions with acetone, could be adapted for benzaldehyde and protected glycolaldehyde:

$$
\text{Cyclohexane-1,2-dione} + \text{PhCHO} + \text{TBSOCH}2\text{CHO} \xrightarrow{\text{K}2\text{CO}_3} \text{Bis-condensed product} \quad
$$

The rigid diketone structure enhances regioselectivity, directing the first aldol addition to C2 and the second to C6. However, stereochemical control remains challenging, requiring chiral auxiliaries or asymmetric catalysis.

Catalytic Systems and Stereochemical Control

Lewis Acid Catalysis

Magnesium bromide etherate (MgBr$$2\cdot$$OEt$$2$$) promotes chelation-controlled aldol reactions, favoring Z-selectivity by coordinating to the carbonyl oxygen and aldehyde. In the synthesis of bisarylidenes, this catalyst achieves up to 85% Z-configuration in analogous systems:

$$
\text{Yield: 70–85\%}, \quad \text{Z: 85\%} \quad
$$

Base-Mediated Conditions

Aqueous NaOH or K$$2$$CO$$3$$ in alcoholic solvents provides moderate Z-selectivity (55–65%) but risks hydroxymethylidene oxidation. Lower temperatures (0–10°C) and shorter reaction times (2–4 h) improve kinetic control.

Challenges and Limitations

Hydroxymethylidene Stability

The HO–CH= group is prone to tautomerization to a ketone (–CO–) under acidic or protic conditions. Anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N$$_2$$, Ar) mitigate this issue.

Stereochemical Purity

Achieving >90% Z,Z-configuration requires chiral catalysts (e.g., proline derivatives) or enantioselective hydrogenation post-condensation. Current methods yield 70–85% diastereomeric excess (d.e.), necessitating chromatographic purification.

Analytical Characterization

Spectroscopic Data

  • IR : Strong absorptions at 1680 cm$$^{-1}$$ (C=O) and 1620 cm$$^{-1}$$ (C=C).
  • $$^1$$H NMR : Doublets at δ 6.8–7.5 ppm (benzylidene protons), δ 5.9–6.2 ppm (hydroxymethylidene proton), and δ 2.3–3.1 ppm (cyclohexanone methylenes).
  • XRD : Envelope conformation of the cyclohexanone ring, with dihedral angles of 8–18° between aromatic planes.

Q & A

Q. What are the established synthetic routes for (2Z,6Z)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves a multi-step approach starting with a cyclohexanone core. Key steps include condensation reactions to introduce the benzylidene and hydroxymethylidene groups. For example, Knoevenagel condensation under basic conditions (e.g., piperidine catalysis) is commonly used for benzylidene formation, while hydroxymethylidene groups may be introduced via aldol-like reactions. Optimization strategies include:

  • Temperature control (e.g., 60–80°C for condensation steps).
  • Solvent selection (polar aprotic solvents like DMF improve solubility).
  • Purification via column chromatography or recrystallization to isolate stereoisomers .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) differentiate between stereoisomers of this compound?

  • 1^1H NMR : The Z-configuration of the benzylidene group results in distinct coupling patterns (e.g., vicinal coupling constants J=1012 HzJ = 10–12\ \text{Hz}) and deshielded olefinic proton signals (δ=6.87.2 ppm\delta = 6.8–7.2\ \text{ppm}) .
  • IR : Stretching frequencies for conjugated carbonyl groups (C=OC=O) appear at 16801700 cm1\sim 1680–1700\ \text{cm}^{-1}, while hydroxymethylidene COC-O stretches occur near 32003400 cm13200–3400\ \text{cm}^{-1} .
  • UV-Vis : Extended conjugation in the Z-isomer leads to a redshifted absorption (λmax=320350 nm\lambda_{\text{max}} = 320–350\ \text{nm}) compared to E-isomers .

Q. What are the primary challenges in characterizing the crystal structure of this compound?

X-ray crystallography often faces difficulties due to:

  • Poor crystal formation caused by flexible substituents (e.g., hydroxymethylidene).
  • Twinning issues in Z-configured isomers. Solutions include slow evaporation in mixed solvents (e.g., chloroform/methanol) and low-temperature data collection .

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzylidene group influence the compound’s reactivity in Diels-Alder reactions?

Electron-withdrawing groups (e.g., -NO2_2) on the benzylidene aryl ring increase the electrophilicity of the α,β-unsaturated carbonyl system, accelerating cycloaddition rates. Computational studies (DFT) reveal a linear correlation between substituent Hammett constants (σ\sigma) and reaction activation energies (EaE_a) . Experimental validation involves kinetic monitoring via HPLC or 1^1H NMR .

Q. What experimental and computational methods resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity; MTT assays for cytotoxicity).
  • Structural analogs : Compare activities of derivatives with modified substituents (e.g., methoxy vs. hydroxy groups).
  • Molecular docking : Simulate binding to target proteins (e.g., tubulin for anticancer activity) to identify structure-activity relationships (SAR) .

Q. How can regioselectivity be controlled during functionalization of the cyclohexanone core?

Regioselective modifications depend on:

  • Steric effects : Bulky substituents at C-6 direct electrophiles to C-2.
  • Electronic effects : Electron-rich hydroxymethylidene groups activate adjacent positions for nucleophilic attack.
  • Catalysis : Transition-metal catalysts (e.g., Pd) enable site-specific cross-coupling reactions .

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